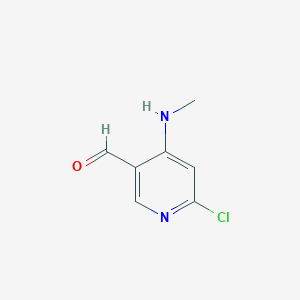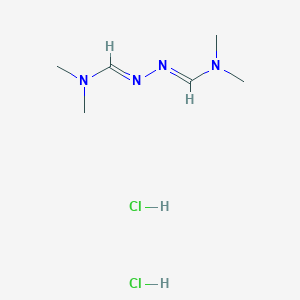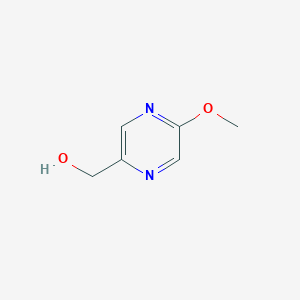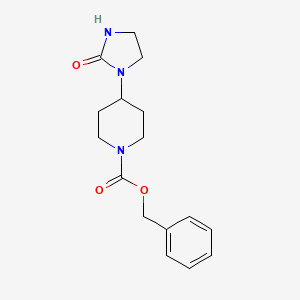
1-Methylpiperidin-3-one
Overview
Description
1-Methylpiperidin-3-one is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, where a methyl group is attached to the nitrogen atom and a ketone group is present at the third position of the piperidine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylpiperidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with formaldehyde and formic acid, followed by oxidation. The reaction conditions typically include:
Starting Materials: Piperidine, formaldehyde, formic acid
Reaction Conditions: Heating under reflux, followed by oxidation with an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Another method involves the cyclization of N-methyl-3-aminopropanol in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-3-piperidone. This method is preferred due to its efficiency and scalability. The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Pressure: High hydrogen pressure
Temperature: Elevated temperatures (typically around 100-150°C)
Chemical Reactions Analysis
Types of Reactions
1-Methylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylsuccinimide.
Reduction: Reduction of the ketone group can yield 1-methylpiperidin-3-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-methylsuccinimide
Reduction: 1-Methylpiperidin-3-ol
Substitution: Various substituted piperidines depending on the reagents used
Scientific Research Applications
1-Methylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, as a precursor to pharmaceuticals, it can be metabolized into active compounds that target specific molecular pathways.
Comparison with Similar Compounds
1-Methylpiperidin-3-one can be compared with other piperidine derivatives such as:
Piperidin-3-one: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.
1-Methylpiperidine: Lacks the ketone group, making it less reactive in certain chemical reactions.
N-Methylpiperidine: Similar structure but without the ketone group, leading to different chemical properties and applications.
The presence of both the methyl group and the ketone group in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
1-methylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKTVUHUQZNEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203688 | |
| Record name | 3-Piperidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5519-50-6 | |
| Record name | 3-Piperidinone, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005519506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Piperidinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylpiperidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylpiperidin-3-one in the synthesis of SDZ SER-082?
A1: this compound serves as a crucial building block in the optimized synthesis of SDZ SER-082 []. The research highlights a Friedel-Crafts cyclization reaction involving this compound and another key intermediate, 4-(2,3-dihydroindole-1-carbonyl)-1-methylpiperidin-3-one (16), leading to the formation of a racemic naphthyridine precursor to SDZ SER-082 []. This synthetic route (Route C) demonstrated superior efficiency compared to alternative approaches, making it highly relevant for large-scale production of the drug candidate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)








